molecular formula C18H16F3NO4S2 B2835513 N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 1797074-25-9

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2835513
CAS No.: 1797074-25-9
M. Wt: 431.44
InChI Key: OTWPOYRRUDUORD-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with a trifluoromethoxy group at the 2-position. The nitrogen atom of the sulfonamide is further substituted with two distinct heterocyclic moieties: a furan-2-ylmethyl group and a 2-(thiophen-2-yl)ethyl group. The trifluoromethoxy group enhances lipophilicity and may improve resistance to oxidative metabolism, while the furan and thiophene rings contribute π-electron density, possibly affecting binding interactions in biological targets .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO4S2/c19-18(20,21)26-16-7-1-2-8-17(16)28(23,24)22(13-14-5-3-11-25-14)10-9-15-6-4-12-27-15/h1-8,11-12H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWPOYRRUDUORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)N(CCC2=CC=CS2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features multiple functional groups, including furan, thiophene, and trifluoromethoxy moieties, which contribute to its unique properties and potential therapeutic applications.

The molecular formula of this compound is C18H16F3NO4S2C_{18}H_{16}F_{3}NO_{4}S_{2}, with a molecular weight of approximately 431.44 g/mol. The structure includes a benzenesulfonamide core, which is known for its pharmacological significance, particularly in antibacterial and anticancer activities. The trifluoromethoxy group enhances lipophilicity, potentially improving bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the sulfonamide linkage and the introduction of the trifluoromethoxy group. Reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-benzenesulfonamides. For instance, compounds with thiophene moieties have demonstrated significant cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values for these compounds often fall within the micromolar range, indicating potent activity .

CompoundCell LineIC50 (µM)
5-Nitrothiophene derivativeHCT-1160.5
5-Nitrothiophene derivativeMCF-74
5-Nitrothiophene derivativeHeLa4.5

The presence of electron-withdrawing groups such as nitro groups on thiophene rings has been associated with enhanced activity against these cell lines, suggesting a structure-activity relationship that can be exploited in drug design .

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets within cellular pathways. These interactions can modulate enzyme activities or receptor functions, leading to therapeutic outcomes such as apoptosis in cancer cells .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various benzenesulfonamide derivatives on cancer cell lines. The results indicated that modifications on the thiophene ring significantly influenced the anticancer activity, with certain derivatives showing over 200 times increased potency compared to standard treatments like doxorubicin .
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how different substituents on the benzenesulfonamide core affect biological activity. Compounds were analyzed using chemometric methods to establish predictive models for their efficacy against cancer cell lines, revealing critical insights into optimal structural configurations for enhanced activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of this compound, a comparative analysis with structurally related sulfonamides and heterocyclic derivatives is provided below.

Structural Analogues

Compound Name Substituents Key Features Biological Activity Synthesis Method Reference
N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide - 2-(Trifluoromethoxy)benzene
- Furan-2-ylmethyl
- 2-(Thiophen-2-yl)ethyl
Combines trifluoromethoxy, furan, and thiophene groups. High lipophilicity and potential metabolic stability. Not explicitly reported (theoretical potential for antimicrobial or enzyme inhibition). Likely involves reductive amination or nucleophilic substitution . Target compound
N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide () - 4-Methylbenzene
- Furan-2-ylmethyl
Simpler structure; lacks thiophene and trifluoromethoxy groups. No reported activity; used in structural studies. Reductive amination of furan-2-carbaldehyde with p-toluenesulfonamide derivatives .
N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones () - 5-Bromothiophen-2-yl
- Piperazinyl quinolone core
Thiophene-modified quinolones with antibacterial activity. Antibacterial (e.g., against S. aureus and E. coli). Condensation of thiophene derivatives with quinolone precursors .
N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine () - Dual thiophen-2-yl ethyl groups
- Tetrahydronaphthalene core
Dual thiophene moieties enhance π-stacking; tetrahydronaphthalene provides rigidity. Not explicitly reported; similar compounds target GPCRs or ion channels. Multi-step alkylation/amination .
3-Fluoro-N-{1-[2-(biphenyl-2-yloxy)ethyl]piperidin-4-yl}-benzenesulfonamide () - Biphenyl-2-yloxy ethyl
- Piperidin-4-yl
- 3-Fluorobenzene
Bulky biphenyl group; piperidine enhances solubility. Investigated for CNS targets (e.g., serotonin receptors). Silica gel chromatography after nucleophilic substitution .

Key Comparative Insights

Heterocyclic Diversity :

  • The target compound uniquely combines furan and thiophene substituents, whereas analogues typically feature only one heterocycle (e.g., : furan-only; : thiophene-only). This dual heterocyclic system may enable synergistic interactions in biological systems, though activity data remains speculative .
  • Trifluoromethoxy vs. Methyl/Methoxy Groups : The trifluoromethoxy group in the target compound likely increases electronegativity and metabolic stability compared to the methyl group in ’s compound or methoxy groups in ’s derivatives .

Synthetic Complexity :

  • The target compound’s synthesis likely requires multi-step functionalization of the sulfonamide nitrogen, paralleling methods in (reductive amination) and (alkylation). In contrast, simpler analogues (e.g., ) are synthesized via single-step reactions .

Biological Potential: While the target compound’s activity is unreported, structurally related sulfonamides exhibit antibacterial (), enzyme inhibitory, or CNS-targeted effects (). The dual heterocycles and trifluoromethoxy group position it as a candidate for antimicrobial or kinase inhibition studies .

Data Tables

Table 1: Physicochemical Properties

Property Target Compound N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide () N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl] Quinolones ()
Molecular Weight ~463.4 g/mol (calculated) 265.3 g/mol 450–500 g/mol
LogP (Predicted) ~3.8 (highly lipophilic) ~2.1 ~2.5–3.0
Key Functional Groups Trifluoromethoxy, furan, thiophene Methyl, furan Bromothiophene, quinolone

Q & A

Q. What are the common synthetic routes for preparing N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide?

The synthesis typically involves multi-step reactions, starting with the preparation of heterocyclic intermediates (furan and thiophene derivatives) followed by coupling to a benzenesulfonamide core. Key steps include:

  • Gewald reaction for thiophene synthesis and Paal-Knorr synthesis for furan derivatives .
  • Sulfonamide formation via nucleophilic substitution, often requiring anhydrous conditions and catalysts like triethylamine.
  • Final purification via column chromatography or recrystallization to achieve >95% purity. Methodological Note: Optimize reaction time and temperature (e.g., 0–5°C for exothermic steps) to avoid side products like over-oxidized thiophene rings .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to identify substituent patterns (e.g., trifluoromethoxy group at δ ~75 ppm in ¹⁹F NMR) .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .
  • X-ray crystallography (if single crystals are obtainable) using SHELX software for refinement, though challenges arise due to flexible ethyl linker groups .

Q. What analytical techniques are used to assess purity and stability?

  • HPLC with UV detection (λ = 254 nm) to quantify impurities.
  • Thermogravimetric analysis (TGA) to evaluate thermal stability (decomposition onset >200°C common for sulfonamides) .
  • Solubility profiling in DMSO, ethanol, and aqueous buffers to guide biological assay design .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts from competing reactions?

  • Optimize solvent systems : Use polar aprotic solvents (e.g., DMF) for sulfonamide coupling to enhance reactivity .
  • Employ flow chemistry : Continuous reactors reduce side reactions (e.g., hydrolysis) by precise control of residence time and temperature .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate heterocycle formation. Data Contradiction: Some studies report higher yields with microwave-assisted synthesis vs. traditional heating; validate with controlled replicates .

Q. What strategies resolve discrepancies in crystallographic data vs. computational modeling?

  • Density Functional Theory (DFT) : Compare calculated bond lengths/angles (e.g., C-S bond in sulfonamide) with X-ray data to identify conformational flexibility .
  • Twinning analysis : Use SHELXL to refine datasets from twinned crystals, common in flexible molecules with thiophene/furan motifs .
  • Dynamic NMR : Probe rotational barriers of the N-ethyl linker to explain static vs. dynamic disorder in crystal structures .

Q. How does the trifluoromethoxy group influence biological activity compared to analogs?

  • SAR studies : Synthesize analogs replacing -OCF₃ with -OCH₃ or -CF₃ and compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or carbonic anhydrase).
  • Lipophilicity assays : Measure logP values to correlate -OCF₃’s electron-withdrawing effects with membrane permeability .
  • Metabolic stability : Use liver microsome models to assess resistance to oxidative defluorination, a common degradation pathway .

Q. What computational methods predict interaction mechanisms with target proteins?

  • Molecular docking : AutoDock Vina or Glide to model binding poses in sulfonamide-binding pockets (e.g., dihydropteroate synthase).
  • MD simulations : Run 100-ns trajectories to analyze stability of hydrogen bonds between sulfonamide -SO₂NH and conserved Arg/Lys residues .
  • Free energy calculations : Use MM-GBSA to rank binding affinities vs. experimental IC₅₀ data .

Data Contradiction and Validation

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic media?

  • Standardize protocols : Use USP buffers at physiological pH (7.4) and document temperature (25°C vs. 37°C).
  • Dynamic light scattering (DLS) : Check for nanoparticle formation, which may falsely indicate solubility .
  • Co-solvent screens : Test cyclodextrin or PEG-based systems to enhance bioavailability for in vivo studies .

Q. Why do biological assays show variable potency across cell lines?

  • Membrane transporter expression : Quantify ABC transporters (e.g., P-gp) via qPCR; use inhibitors like verapamil to isolate efflux effects .
  • Redox environment : Pre-treat cells with N-acetylcysteine to assess thiol-mediated detoxification of electrophilic intermediates .
  • Metabolite profiling : LC-MS/MS to identify active vs. inactive metabolites in different cell models .

Experimental Design Considerations

Q. What controls are essential in assessing the compound’s anti-inflammatory activity?

  • Positive controls : Celecoxib (COX-2 inhibitor) and dexamethasone (steroidal anti-inflammatory).
  • Cytotoxicity panels : Include MTT assays on HEK293 or primary hepatocytes to differentiate therapeutic vs. toxic effects .
  • ROS assays : Measure superoxide dismutase (SOD) activity to rule out oxidative stress artifacts .

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